molecular formula C10H12FN B1337224 (S)-2-(3-Fluorophenyl)pyrrolidine CAS No. 920274-04-0

(S)-2-(3-Fluorophenyl)pyrrolidine

Cat. No. B1337224
M. Wt: 165.21 g/mol
InChI Key: OADZVVBVXBBMPW-JTQLQIEISA-N
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Description

“(S)-2-(3-Fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FN . It is used for research and development purposes . The IUPAC name of this compound is (2S)-2-(3-fluorophenyl)pyrrolidine .


Molecular Structure Analysis

The molecular weight of “(S)-2-(3-Fluorophenyl)pyrrolidine” is 165.21 . The InChI code of this compound is 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10 .


Physical And Chemical Properties Analysis

“(S)-2-(3-Fluorophenyl)pyrrolidine” is a solid substance . It should be stored at room temperature .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings are integral in medicinal chemistry for developing treatments for human diseases due to their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage. The versatility of the pyrrolidine scaffold allows for the design of bioactive molecules with target selectivity, including pyrrolizines and prolinol derivatives. The stereochemistry of pyrrolidine rings plays a significant role in the biological profile of drug candidates, influencing their interaction with enantioselective proteins. This adaptability makes pyrrolidine a valuable scaffold in the quest for new compounds with diverse biological profiles (Li Petri et al., 2021).

Pyrrolizidine Alkaloids in Plant Defense

Pyrrolizidine alkaloids, closely related to pyrrolidine, serve as a defense mechanism in plants against herbivores. The biosynthesis and diversity of these compounds, particularly in the Senecioneae tribe, exemplify the chemical defenses evolved by plants. The study of pyrrolizidine alkaloid biosynthesis highlights the enzyme homospermidine synthase's role in forming specific intermediates, illustrating the intricate biochemical pathways that underpin this natural defense strategy (Langel, Ober, & Pelser, 2011).

Pyrrolidine Derivatives as Inhibitors

Compounds with pyrrolidine scaffolds, such as those with tri- and tetra-substituted imidazole, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are significant for their role in controlling proinflammatory cytokine release, demonstrating the therapeutic potential of pyrrolidine derivatives in inflammation and related diseases (Scior et al., 2011).

Pyrrolidine in Material Science

Ionic liquid-modified materials, including those with pyrrolidine components, have shown promise in solid-phase extraction and separation. The unique properties of ionic liquids, combined with the functional capabilities of pyrrolidine and its derivatives, contribute to advancements in materials science, particularly in chromatography and capillary electrochromatography (Vidal, Riekkola, & Canals, 2012).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical contacts the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . If it contacts the eyes, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .

properties

IUPAC Name

(2S)-2-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZVVBVXBBMPW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427463
Record name (S)-2-(3-fluorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-Fluorophenyl)pyrrolidine

CAS RN

920274-04-0
Record name (2S)-2-(3-Fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920274-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)pyrrolidine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920274040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(3-fluorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Fluorophenyl)pyrrolidine, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SB8ND79B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhou, W Zhao, T Zhang, H Guo, H Huang… - Synthesis, 2019 - thieme-connect.com
Catalyzed by the complex generated in situ from iridium and the chiral ferrocene ligand, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates were deprotected and then reductively …
Number of citations: 7 www.thieme-connect.com

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